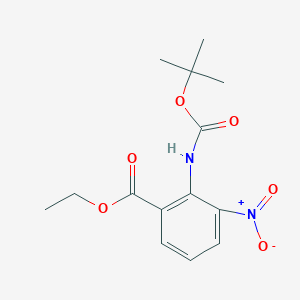

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a nitro group on a benzoate ester. This compound is often used in organic synthesis, particularly in the protection of amines during multi-step synthesis processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate typically involves the following steps:

Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems are used to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to batch processes .

化学反应分析

Types of Reactions

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate undergoes several types of chemical reactions:

Deprotection: The Boc protecting group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.

Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Deprotection: Yields the free amine.

Reduction: Yields the corresponding amino compound.

Substitution: Yields various substituted benzoate esters.

科学研究应用

Intermediate in Drug Synthesis

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate serves as a crucial intermediate in the synthesis of various pharmaceuticals:

- Candesartan Cilexetil : This compound is utilized in the preparation of candesartan cilexetil, an antihypertensive medication. The synthesis involves the reaction of this compound with other reagents to form complex structures necessary for effective drug formulation .

- Azilsartan and Other Impurities : It is also noted as an impurity in the synthesis of azilsartan, another antihypertensive agent. Understanding these impurities is essential for ensuring the purity and efficacy of the final pharmaceutical products .

Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of compounds related to this compound:

- Soluble Epoxide Hydrolase Inhibitors : Research indicates that derivatives of this compound may inhibit soluble epoxide hydrolase (sEH), which plays a significant role in inflammation and pain pathways. Inhibiting sEH can lead to reduced levels of inflammatory mediators, offering therapeutic benefits for conditions like rheumatoid arthritis and acute pancreatitis .

- Anti-inflammatory Effects : Compounds that share structural similarities with this compound have demonstrated significant anti-inflammatory effects in preclinical models. These findings suggest that this compound could be further explored for its potential to treat inflammatory diseases .

Case Study: Synthesis of Anti-inflammatory Agents

A study focused on synthesizing new anti-inflammatory agents involved using this compound as a starting material. The research demonstrated that modifications to this compound could yield derivatives with enhanced activity against inflammatory pathways, showcasing its versatility as a synthetic intermediate .

Research Findings on Pharmacokinetics

Pharmacokinetic studies have evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of compounds derived from this compound. These studies indicate favorable profiles for oral bioavailability and metabolic stability, which are critical for developing effective therapeutic agents .

作用机制

The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate primarily involves the protection and deprotection of amino groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective protection and deprotection during synthesis . The nitro group can be reduced to an amino group, which can then participate in further chemical reactions .

相似化合物的比较

Similar Compounds

- Ethyl 2-((tert-butoxycarbonyl)amino)acetate

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- tert-Butyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate

Uniqueness

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is unique due to the presence of both a Boc-protected amino group and a nitro group on the benzoate ester

生物活性

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate, also known as Et-2-(Boc)-3-NO2-benzoate, is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in drug development.

This compound has the following chemical properties:

- Molecular Formula : C₁₄H₁₈N₂O₆

- Molecular Weight : 310.3 g/mol

- Boiling Point : Approximately 390.8 °C (predicted)

- Density : 1.268 g/cm³

- pKa : 12.00 ± 0.70 (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₆ |

| Molecular Weight | 310.3 g/mol |

| Boiling Point | 390.8 °C (predicted) |

| Density | 1.268 g/cm³ |

| pKa | 12.00 ± 0.70 |

The biological activity of this compound is largely attributed to its nitro group, which can undergo reduction to form reactive nitrogen species (RNS). These species are known to participate in various biological processes, including:

- Modulation of cellular signaling pathways.

- Antimicrobial activity against bacteria and fungi.

- Potential influence on cardiovascular responses through interactions with angiotensin II receptors.

The compound serves primarily as a synthetic intermediate in the development of angiotensin II receptor antagonists, such as azilsartan and candesartan cilexetil, which are used to manage hypertension and heart failure by blocking the effects of angiotensin II, a potent vasoconstrictor .

Applications in Drug Development

This compound is utilized in the synthesis of various therapeutic agents:

-

Angiotensin II Receptor Antagonists :

- Azilsartan : Used for treating high blood pressure.

- Candesartan Cilexetil : Another antihypertensive agent that blocks angiotensin II receptors.

- Antimicrobial Agents :

Case Studies and Research Findings

Several studies have explored the biological implications and applications of this compound:

-

Synthesis and Biological Evaluation :

- A study demonstrated the synthesis of derivatives from this compound that showed significant binding affinity to angiotensin II receptors, indicating potential for further development into therapeutic agents for cardiovascular diseases.

-

Antimicrobial Activity :

- Research highlighted that derivatives generated from the reduction of the nitro group exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting applications in developing new antibiotics.

-

Functional Materials :

- Investigations into the use of this compound as a building block for functional materials have shown promise in creating novel compounds with unique properties beneficial for various applications in material science.

属性

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-5-21-12(17)9-7-6-8-10(16(19)20)11(9)15-13(18)22-14(2,3)4/h6-8H,5H2,1-4H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCBXLQKKUBOGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。